molecular formula C17H26ClNO B3025844 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride CAS No. 850352-10-2

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

Cat. No.: B3025844
CAS No.: 850352-10-2
M. Wt: 295.8 g/mol
InChI Key: NCXRGORRVNLFHB-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring attached to a pentanone backbone, with methyl groups enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one: A closely related compound without the hydrochloride group.

    4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one: A similar compound with a shorter carbon chain.

    4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one: A similar compound with a longer carbon chain.

Uniqueness

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride is unique due to its specific structural features, such as the presence of both the pyrrolidine ring and the hydrochloride group

Properties

IUPAC Name

4-methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-13(2)12-16(18-10-4-5-11-18)17(19)15-8-6-14(3)7-9-15;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXRGORRVNLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(C)C)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346155
Record name 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850352-10-2
Record name 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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